molecular formula C17H20O4 B5017759 3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 6154-44-5

3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5017759
CAS RN: 6154-44-5
M. Wt: 288.34 g/mol
InChI Key: RLUPWMGTLHSBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, commonly known as O-2050, is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-derived synthetic cannabinoids and has been found to exhibit promising pharmacological properties.

Mechanism of Action

O-2050 exerts its pharmacological effects by binding to the cannabinoid receptors in the brain and peripheral tissues. It has a high affinity for the CB1 receptor, which is primarily responsible for mediating the psychoactive effects of cannabis. O-2050 has been found to exhibit potent agonistic activity at the CB1 receptor, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
O-2050 has been found to exhibit a range of biochemical and physiological effects, including analgesia, anxiolysis, hypothermia, and sedation. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which play a crucial role in regulating mood, cognition, and pain perception.

Advantages and Limitations for Lab Experiments

One of the significant advantages of O-2050 is its potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, its anxiolytic and antidepressant effects make it a potential candidate for the treatment of various psychiatric disorders. However, O-2050 has some limitations, including its potential for abuse and dependence, which can limit its clinical use.

Future Directions

There are several future directions for the study of O-2050. One of the significant areas of research is the development of novel analogs with improved pharmacological properties. Additionally, the potential use of O-2050 in the treatment of various medical conditions, including chronic pain, anxiety, and depression, needs to be further explored. Finally, the potential for abuse and dependence of O-2050 needs to be further investigated to ensure its safe clinical use.
In conclusion, O-2050 is a synthetic cannabinoid compound that has shown promising pharmacological properties, including analgesia and anxiolysis. Its potential therapeutic applications in various medical conditions make it a potential candidate for further research. However, its potential for abuse and dependence needs to be carefully considered before its clinical use.

Synthesis Methods

The synthesis of O-2050 involves the reaction of 4-ethoxyindole-3-carbaldehyde with 3,4-dimethoxyphenethylamine, followed by cyclization with potassium carbonate in acetonitrile. The final product is obtained through purification by column chromatography.

Scientific Research Applications

O-2050 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, O-2050 has shown promising results in the treatment of anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-3-19-14-10-9-12-11-7-5-6-8-13(11)17(18)21-15(12)16(14)20-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUPWMGTLHSBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387393
Record name 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6154-44-5
Record name 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.